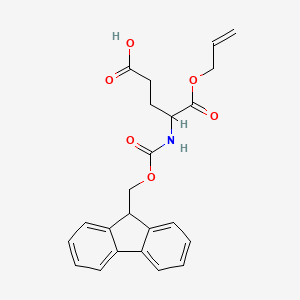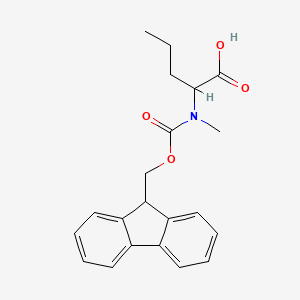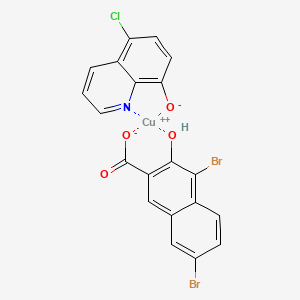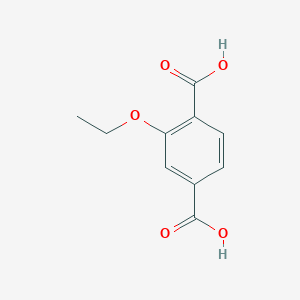
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside: is a chemical compound known for its significant role in various scientific research fields. It is a derivative of ribofuranose, where the hydroxyl groups at positions 2, 3, and 5 are substituted with benzyl groups. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of nucleoside analogs, which have applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside typically involves the protection of the hydroxyl groups of D-ribose. The process can be summarized as follows:
Starting Material: D-ribose is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 5 are protected by benzylation. This is usually achieved using benzyl chloride (C₆H₅CH₂Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Methylation: The anomeric hydroxyl group is then methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydride.
The reaction conditions typically involve anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of water, which can interfere with the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the parent ribofuranoside.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl-protected ribonic acids, while reduction can regenerate the parent ribofuranoside.
Aplicaciones Científicas De Investigación
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs.
Biology: The compound is used in the study of carbohydrate chemistry and enzymatic processes involving ribose derivatives.
Medicine: Nucleoside analogs derived from this compound are investigated for their potential therapeutic effects against various diseases, including cancer and viral infections.
Industry: It is used in the production of complex organic molecules and as a building block in synthetic organic chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside is primarily related to its role as a precursor in the synthesis of nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells and viruses.
Comparación Con Compuestos Similares
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside can be compared with other benzyl-protected ribofuranosides and nucleoside analogs:
Methyl 2,3,5-tris-O-benzyl-D-arabinofuranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl 2,3,5-tris-O-benzyl-D-xylofuranoside: Another analog with a different sugar backbone.
Methyl 2,3,5-tris-O-benzyl-D-lyxofuranoside: Differing in the stereochemistry of the sugar moiety.
The uniqueness of this compound lies in its specific configuration and the ease with which it can be converted into various nucleoside analogs, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C27H30O5 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(3R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25?,26-,27?/m1/s1 |
Clave InChI |
DJVKHGGGJZLGII-CRAHGFGVSA-N |
SMILES isomérico |
COC1[C@@H](C([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)


